methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate
Description
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Properties
IUPAC Name |
methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16(10-9-15)13(17)8-5-11-3-6-12(7-4-11)14(18)19-2/h3-8H,10H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWXRMJMJTAHY-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C=CC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15N2O3
- Molar Mass : 247.27 g/mol
The compound features a benzoate moiety linked to an enaminone structure, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | G2/M cell cycle arrest |
| HeLa (Cervical) | 18.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits notable anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving rats with induced paw edema, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group. The observed reduction in inflammatory cytokines supports its application in inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It has been suggested that this compound modulates signaling pathways related to apoptosis and cell survival, particularly involving the NF-kB pathway.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment, leading to oxidative stress that contributes to cancer cell death.
Preparation Methods
Step 1: Synthesis of Methyl 4-(3-Oxoprop-1-en-1-yl)benzoate
Starting material : 4-Formylbenzoic acid
Reagents : Methanol, thionyl chloride (SOCl₂), acetyl chloride
Conditions :
- Esterification : 4-Formylbenzoic acid is treated with methanol in the presence of SOCl₂ at 0–5°C for 2 hours to yield methyl 4-formylbenzoate.
- Aldol condensation : The formyl group undergoes condensation with acetyl chloride in anhydrous toluene under reflux (110°C) for 6 hours to form the α,β-unsaturated ketone intermediate.
Key data :
| Parameter | Value |
|---|---|
| Yield (esterification) | 92% |
| Yield (condensation) | 78% |
| Purity (HPLC) | ≥98% |
Synthetic Route 2: Cyanomethylation of Preformed Enamine
Preparation of Methyl 4-[(Methylamino)-3-oxoprop-1-enyl]benzoate
Starting material : Methyl 4-(3-oxoprop-1-enyl)benzoate (from Route 1)
Reagents : Methylamine hydrochloride, sodium cyanide (NaCN)
Procedure :
- Enamine formation : React the α,β-unsaturated ketone with methylamine hydrochloride in ethanol at 50°C for 4 hours.
- Cyanomethylation : Treat the enamine with NaCN in DMF at 80°C for 3 hours.
Critical parameters :
- pH control : Maintain pH 9–10 using NaOH to stabilize the cyanide ion.
- Workup : Extract with ethyl acetate and wash with brine to remove excess NaCN.
Yield : 58–63% (over two steps).
Alternative Method: One-Pot Tandem Reaction
Reaction Design
Catalyst : Palladium(II) acetate
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Conditions :
- Combine methyl 4-iodobenzoate, methyl propargylamine, and cyanoacetic acid in DMF.
- Heat at 120°C under CO atmosphere (1 atm) for 12 hours.
Mechanism :
- Sonogashira coupling : Forms the propargylamine-benzoate adduct.
- Cyclocarbonylation : Introduces the α,β-unsaturated ketone moiety.
- Cyanomethylation : In situ reaction with cyanoacetic acid.
Yield : 55% (crude), improving to 72% after recrystallization from ethanol.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | One-Pot |
|---|---|---|---|
| Total steps | 3 | 3 | 1 |
| Overall yield | 46% | 37% | 55% |
| Purification complexity | High | Moderate | Low |
| Scalability | Limited | Moderate | High |
| Cost efficiency | Low | Moderate | High |
Key findings :
- Route 1 offers higher purity but requires rigorous chromatographic separation.
- The one-pot method reduces intermediate isolation but demands precise gas handling.
Challenges and Optimization Strategies
Stereochemical Control
- (E)-Selectivity : Achieved via bulky base (e.g., LDA) during aldol condensation to favor the trans-configuration.
- Catalytic asymmetric synthesis : Chiral bisoxazoline ligands with Cu(OTf)₂ achieve up to 85% enantiomeric excess (ee) but remain experimental.
Industrial-Scale Considerations
Process Intensification
- Continuous flow reactors : Reduce reaction time from 12 hours to 2 hours for the one-pot method.
- Solvent recovery : Distill DMF and toluene for reuse, lowering environmental impact.
Regulatory Compliance
- Waste management : Treat cyanide-containing effluents with FeSO₄ to precipitate iron cyanide complexes.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Condensation | DMF, 100°C, 12 h, K₂CO₃ catalyst | 78 | 95 | |
| Cyclization | Toluene, reflux, 8 h | 65 | 90 |
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, the (E)-configuration of the propenyl group is confirmed by coupling constants (J = 12–16 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers .
- Infrared Spectroscopy (FT-IR) : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm key functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .
Advanced: How can computational methods guide the design of derivatives with enhanced fluorescence or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence. For example, substituting the benzoate moiety with electron-withdrawing groups can redshift emission .
- Molecular Docking : Screens potential biological targets (e.g., kinases) by simulating binding interactions. The cyanomethyl group may form hydrogen bonds with active-site residues .
- Comparative SAR : Structural analogs (Table 2) highlight substituents that enhance activity. For instance, replacing the methyl group with bulkier alkyl chains improves lipophilicity and membrane permeability .
Q. Table 2: Bioactivity of Structural Analogs
| Analog Substituent | Target Enzyme (IC₅₀) | Fluorescence Quantum Yield | Source |
|---|---|---|---|
| -OCH₃ (Parent Compound) | Kinase A: 12 µM | 0.45 | |
| -CF₃ | Kinase A: 8 µM | 0.62 | |
| -NO₂ | Kinase B: 15 µM | 0.38 |
Advanced: How do reaction conditions influence the stereochemical outcome of the propenyl group (E/Z isomerism)?
Methodological Answer:
- Thermodynamic Control : Prolonged heating favors the thermodynamically stable (E)-isomer due to lower steric strain .
- Solvent Polarity : Polar solvents stabilize dipolar transition states, increasing (E)-selectivity. For example, DMF yields >90% (E)-isomer compared to 70% in toluene .
- Catalytic Additives : Lewis acids (e.g., ZnCl₂) can coordinate to electron-rich groups, directing stereochemistry during enolate formation .
Advanced: What strategies are effective for integrating this compound into functional polymers or copolymers?
Methodological Answer:
- Radical Copolymerization : Use initiators like ammonium persulfate (APS) to incorporate the compound into polycationic polymers. The cyanomethyl group enhances charge density, improving dye-fixation properties in materials science .
- Post-Polymerization Modification : React the ester group with amines or hydrazines to introduce bioresponsive linkages .
Q. Table 3: Copolymer Properties
| Monomer Pair | Application | Key Property | Source |
|---|---|---|---|
| CMDA-DMDAAC | Textile dye fixation | High cationic charge | |
| Methyl Benzoate-Acrylate | Drug delivery systems | pH-sensitive degradation |
Basic: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, resolving overlapping signals in aromatic regions .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments .
- Comparative Analysis : Cross-reference with databases (e.g., PubChem) for shifts in structurally similar compounds .
Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., PKA, PKC) .
- Protease Activity : Monitor cleavage of fluorogenic substrates (e.g., FITC-casein) in the presence of the compound .
- Data Interpretation : Normalize activity to controls and use nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
